molecular formula C7H7N3 B102707 3-Hydrazinobenzonitrile CAS No. 17672-26-3

3-Hydrazinobenzonitrile

Cat. No. B102707
CAS RN: 17672-26-3
M. Wt: 133.15 g/mol
InChI Key: SBOSIWQIJOMACM-UHFFFAOYSA-N
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Description

3-Hydrazinobenzonitrile is a chemical compound that serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a hydrazino group attached to a benzonitrile moiety. This functional group combination allows for a range of chemical transformations, making it a versatile reagent in organic synthesis.

Synthesis Analysis

The synthesis of derivatives of 3-hydrazinobenzonitrile can be achieved through various methods. For instance, 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives are synthesized and evaluated for their anti-inflammatory properties, indicating the potential for systematic chemical modification of the hydrazino group to achieve desired biological activities . Additionally, energetic salts based on 3-hydrazino-4-amino-1,2,4-triazole (HATr) are synthesized through metathesis reactions or Bronsted acid–base reactions, showcasing the compound's utility in creating nitrogen-rich salts with potential applications in explosives .

Molecular Structure Analysis

The molecular structure of 3-hydrazinobenzonitrile derivatives can be complex, with the potential for extensive hydrogen bonding interactions between cations and anions, as seen in the nitrogen-rich salts of 3-hydrazino-4-amino-1,2,4-triazole . The crystal structure of related compounds, such as ethyl 4-hydrazinobenzoate hydrochloride, reveals intricate hydrogen bonding patterns that contribute to the stability of the crystalline form .

Chemical Reactions Analysis

3-Hydrazinobenzonitrile and its derivatives undergo a variety of chemical reactions. For example, the transformation of 3-chloro-1,2,4-triazino[3,4-b]benzothiazole-4(H)-one to 3-hydrazino-1,2,4-triazolo[3,4-b]benzothiazole involves decarbonylation, ring contraction, and substitution reactions . The base-catalyzed synthesis of 1,2,4-triazoles from nitriles and hydrazides further demonstrates the reactivity of the nitrile group in the presence of hydrazides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-hydrazinobenzonitrile derivatives are influenced by their molecular structure. Energetic salts derived from 3-hydrazino-4-amino-1,2,4-triazole exhibit high density, reasonable thermal stability, and good impact sensitivities, with calculated detonation pressures and velocities indicating their potential as explosives . The unexpected isomerization of N-nitropyrazole during the synthesis of hydrazinium 5-nitro-3-dinitromethyl-2H-pyrazole highlights the compound's ability to undergo structural changes under specific reaction conditions, affecting its thermal stability and sensitivity .

Scientific Research Applications

Inflammation Inhibitors

3-Hydrazinobenzonitrile derivatives have been studied for their role in inhibiting immune complex-induced inflammation. These derivatives demonstrated effectiveness in reducing exudate volume and accumulation of white blood cells in the rat dermal and pleural reverse passive Arthus reactions, showing a similar pattern of activity to hydrocortisone. The essential structural requirements for this inhibitory activity were identified, highlighting the importance of the nitrogen 1' of the hydrazino group being electron-rich for effective activity (Haviv et al., 1988).

Energetic Salts and Propellants

Research on energetic salts formed between 3-Hydrazino-4-amino-1,2,4-triazole (HATr) and various acids has shown potential applications in gunpowder and propellant materials. These energetic salts, studied for their thermal characteristics, detonation pressures, and velocities, indicate that 3-Hydrazinobenzonitrile derivatives could be significant in the development of low melting explosives and propellants (Jun-Chen Wu et al., 2013).

Chemical Degradation Studies

Studies on the degradation of compounds related to 3-Hydrazinobenzonitrile, such as 3-amino-1,2,3-benzotriazin-4-one, have been conducted to understand their chemical behavior. These studies reveal insights into the mechanisms of hydrolysis and decomposition under various conditions, which are crucial for understanding the stability and reactivity of these compounds (Gibson & Green, 1965).

Photonics Research

3-Hydrazinobenzonitrile derivatives have implications in the field of photonics, particularly in the research of III-Nitride photonics. This area of study encompasses energy-related technologies like solid-state lighting, solar cells, and laser devices. The role of nitride semiconductors in these applications is significant, and 3-Hydrazinobenzonitrile derivatives may contribute to advancements in these areas (Tansu et al., 2010).

Safety And Hazards

3-Hydrazinobenzonitrile is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust, and wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers The search results did not provide specific papers related to 3-Hydrazinobenzonitrile . For a more comprehensive analysis, it would be beneficial to conduct a thorough literature review in scientific databases.

properties

IUPAC Name

3-hydrazinylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-5-6-2-1-3-7(4-6)10-9/h1-4,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOSIWQIJOMACM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363382
Record name 3-hydrazinobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazinobenzonitrile

CAS RN

17672-26-3
Record name 3-hydrazinobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydrazinylbenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Cole - Drugs of the Future, 2013 - access.portico.org
… Cycloaddition of compound (III) with 3-hydrazinobenzonitrile (IV) by means of TFA and NaHCO3 at 100 C (1-3) or NaOH in CPME (1) and subsequent oxidation with DDQ in THF, and …
Number of citations: 2 access.portico.org
YK Lee, DJ Parks, T Lu, TV Thieu… - Journal of medicinal …, 2008 - ACS Publications
… Compound 8 was converted into hydrazone 15d using 3-hydrazinobenzonitrile (14b) and a similar procedure as described in the preparation of compound 15c. Compound 15d was …
Number of citations: 69 pubs.acs.org
AC Flick, HX Ding, CA Leverett, RE Kyne Jr… - Bioorganic & medicinal …, 2016 - Elsevier
… Further reaction of 2 with 3-hydrazinobenzonitrile/trifluoroacetic acid (TFA) led to formation of the desired Fischer indole product, albeit as a 1:1 mixture of regioisomers (3/4), which were …
Number of citations: 65 www.sciencedirect.com

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